molecular formula C13H8ClN3OS2 B2424988 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392242-20-5

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2424988
CAS RN: 392242-20-5
M. Wt: 321.8
InChI Key: KIEXESVVWYRPFM-UHFFFAOYSA-N
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Description

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are well-known and studied compounds that demonstrate a wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno [2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structures of the synthesized compounds have been determined on the basis of IR, 1H and 13C NMR, and mass spectra . The density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the reaction of functionalized thiocarbamoyl compounds with α-halogenated reagents . The reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno [2,3-b]pyridine derivatives .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were obtained through esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i demonstrated significant anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in the field of virology.

Antitubercular Activity

While not directly studied for antitubercular activity, the distribution of electronic density across the nitro-substituted heteroaromatic ring attached to the amide group suggests that this compound could be explored as a novel antitubercular agent . Further research is warranted to validate this potential application.

Other Biological Activities

Although not specifically mentioned for this compound, related 1,3,4-thiadiazoles have displayed various bioactivities. For instance, some 1,3,4-thiadiazoles exhibit anticonvulsant, antifungal, and antibacterial properties . Investigating the biological effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide in these contexts could yield valuable insights.

Future Directions

The future directions for “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEXESVVWYRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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